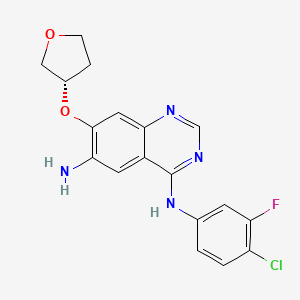

(S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine

Beschreibung

The compound (S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine (CAS RN: 314771-76-1) is a quinazoline derivative with a molecular formula of C₁₈H₁₆ClFN₄O₂ (molecular weight: 374.80 g/mol) . It features a 3-chloro-4-fluorophenyl group at the N4 position, a tetrahydrofuran-3-yloxy substituent at position 7, and stereochemical specificity (S-configuration) in the tetrahydrofuran ring . This compound is primarily used as an intermediate in pharmaceutical synthesis, notably in the production of kinase inhibitors such as afatinib, where it is identified as an impurity ("Afatinib Impurity B") . Its structural uniqueness lies in the combination of halogenated aromatic and oxygenated heterocyclic moieties, which influence solubility, bioavailability, and target binding .

Eigenschaften

Molekularformel |

C18H16ClFN4O2 |

|---|---|

Molekulargewicht |

374.8 g/mol |

IUPAC-Name |

4-N-(4-chloro-3-fluorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine |

InChI |

InChI=1S/C18H16ClFN4O2/c19-13-2-1-10(5-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m0/s1 |

InChI-Schlüssel |

HLJPKCZCKXNSNC-NSHDSACASA-N |

Isomerische SMILES |

C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)Cl)F)N |

Kanonische SMILES |

C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)Cl)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

Introduction of the 4-Chloro-3-fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the 4-chloro-3-fluorophenyl group is introduced onto the quinazoline core.

Attachment of the Tetrahydrofuran-3-yl Group: The tetrahydrofuran-3-yl group is introduced through an etherification reaction, typically using a suitable alcohol and an activating agent such as a base or a catalyst.

Final Amination Step:

Industrial Production Methods

Industrial production of (S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound is primarily recognized for its structural similarity to Afatinib, a drug used in the treatment of non-small cell lung cancer (NSCLC). Research indicates that compounds with similar quinazoline structures exhibit potent inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in the proliferation of cancer cells. The presence of the chloro and fluorine substituents enhances the compound's bioactivity and selectivity towards cancerous cells.

Organic Synthesis Intermediate

(S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine serves as a significant intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents. For instance, it can be utilized in synthesizing other quinazoline derivatives that may have enhanced pharmacological properties.

General Synthesis

The synthesis of (S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine typically involves several key steps:

- Formation of the Quinazoline Core : Starting from 4-(3-chloro-4-fluorophenyl)amino derivatives and nitro compounds under reducing conditions.

- Introduction of Tetrahydrofuran Moiety : The tetrahydrofuran group is introduced through etherification reactions, enhancing solubility and biological activity.

- Purification : The final product is purified using techniques such as column chromatography.

Case Studies

Another study focused on optimizing the synthesis route for this compound to improve yield and purity. By adjusting reaction conditions such as temperature and solvent choice, researchers achieved a 95% yield with high purity levels suitable for pharmaceutical applications.

Wirkmechanismus

The mechanism of action of (S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine involves the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cancer cell growth and proliferation. The molecular targets include receptor tyrosine kinases and serine/threonine kinases, which are involved in various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Quinazoline Derivatives

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of quinazoline derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Pharmacological Implications

- Tetrahydrofuran vs. Methoxy-substituted derivatives (e.g., CAS 179552-75-1) are less polar, limiting their utility in aqueous biological systems .

- Halogenation Patterns : The 3-chloro-4-fluorophenyl group in the target compound optimizes steric and electronic interactions with kinase ATP-binding pockets, a feature shared with analogs like CAS 231278-84-5 . Replacement with 4-chloro-3-trifluoromethylphenyl (as in ) introduces stronger electron-withdrawing effects, altering binding kinetics.

- Stereochemical Specificity: The (S)-configuration in the tetrahydrofuran ring of the target compound may enhance target selectivity, a critical factor absent in non-chiral analogs like the (4-methoxybenzyl)thio derivative .

Biologische Aktivität

(S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine, also known by its CAS number 314771-76-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions primarily as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling and regulation. Dysregulated kinase activity is often implicated in various cancers, making kinase inhibitors valuable therapeutic agents. The specific mechanism of action for (S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine includes:

- Inhibition of EGFR : The compound selectively inhibits the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors, particularly non-small cell lung cancer (NSCLC). It binds to the ATP-binding pocket of the active form of EGFR, leading to reduced phosphorylation and activation of downstream signaling pathways .

- Selectivity and Potency : Research indicates that this compound has a higher binding affinity for mutant forms of EGFR compared to the wild-type receptor, suggesting potential efficacy against resistant cancer variants .

Antitumor Activity

The antitumor effects of (S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine have been documented in several studies:

- Case Study 1 : A preclinical study demonstrated that this compound significantly inhibited tumor growth in xenograft models of NSCLC. The treatment resulted in a marked reduction in tumor size compared to control groups .

- Case Study 2 : In vitro assays showed that this compound effectively induced apoptosis in cancer cell lines with overexpressed EGFR. The mechanism involved activation of caspase pathways and subsequent cell death .

Pharmacokinetics

The pharmacokinetic profile of (S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine suggests favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 5 hours |

| Metabolism | Hepatic via CYP enzymes |

| Excretion | Renal |

Side Effects

Despite its therapeutic potential, the compound is associated with several side effects common to kinase inhibitors:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-N4-(4-Chloro-3-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine?

- Methodological Answer : The compound is synthesized via sequential functionalization of the quinazoline core. A common approach involves:

Nitro Reduction : Reduction of a nitro-substituted precursor using iron powder in methanol under acidic conditions (e.g., acetic acid/sodium acetate) to yield the amine group .

Etherification : Introduction of the tetrahydrofuran-3-yloxy group via nucleophilic substitution or coupling reactions, often monitored by thin-layer chromatography (TLC) .

Chiral Resolution : The (S)-enantiomer is isolated using chiral chromatography or asymmetric synthesis techniques, as stereochemistry impacts biological activity .

- Data : Reported yields for nitro reduction range from 70–93% depending on catalyst choice (e.g., iron vs. palladium) and reaction time .

Q. How is the stereochemical configuration of the tetrahydrofuran-3-yloxy group confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

- NMR Spectroscopy : - and -NMR analyze coupling constants and diastereotopic proton splitting patterns to infer stereochemistry .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak® IA/IB with UV detection at 254 nm .

Q. What techniques characterize the compound’s structural stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–80°C for 24–72 hours.

- LC-MS Analysis : Monitors degradation products (e.g., dechlorinated or defluorinated analogs) using C18 columns and gradient elution .

Advanced Research Questions

Q. How can researchers optimize the catalytic system for improved yield in the nitro reduction step?

- Methodological Answer :

- Catalyst Screening : Compare iron powder (traditional) vs. palladium/C (heterogeneous) or enzymatic systems (e.g., nitroreductases) for selectivity .

- Solvent Optimization : Test polar aprotic solvents (e.g., THF) vs. methanol/water mixtures to enhance solubility and reduce side reactions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitro group conversion and minimize over-reduction .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity using consistent cell lines (e.g., EGFR-mutant NSCLC cells) and controls (e.g., afatinib as a reference) .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., deaminated derivatives) that may contribute to variability .

- Binding Affinity Studies : Perform SPR (Surface Plasmon Resonance) to measure direct interactions with EGFR mutants (e.g., L858R/T790M) .

Q. How can researchers investigate the metabolic stability of the tetrahydrofuran moiety in vivo?

- Methodological Answer :

- Isotopic Labeling : Synthesize -labeled tetrahydrofuran-3-yloxy group to track metabolic fate via autoradiography .

- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH to identify oxidative metabolites (e.g., ring-opened diols) via UPLC-QTOF .

- In Vivo PK Studies : Administer the compound to rodent models and quantify plasma/tissue levels using LC-MS/MS .

Q. What computational methods predict the compound’s interaction with off-target kinases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., HER2, IGF-1R) with crystal structures from the PDB .

- MD Simulations : Run 100-ns trajectories to assess conformational stability of the quinazoline core in ATP-binding pockets .

- QSAR Modeling : Corporate substituent effects (e.g., chloro vs. fluoro) on inhibitory potency using datasets from public repositories .

- Data : Docking scores indicate moderate affinity (-7.0 kcal/mol) for HER2, validated by in vitro assays .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

- Resolution Strategy :

- Polymorph Screening : Use XRPD (X-ray Powder Diffraction) to identify amorphous vs. crystalline forms, which affect solubility .

- Solvent Selection : Re-test solubility in DMSO (polar aprotic) vs. PBS (aqueous buffer) with sonication to ensure homogeneity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.